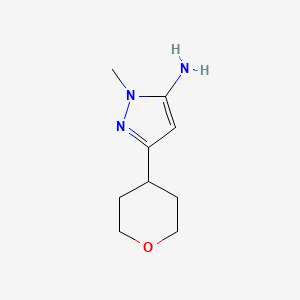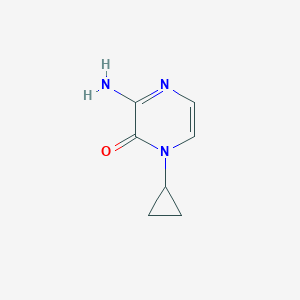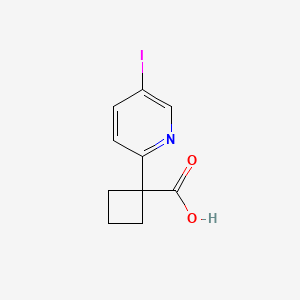
1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C10H10INO2 . It has a molecular weight of 303.10 . This compound is often used in various chemical reactions and studies .
Molecular Structure Analysis
The molecular structure of 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid is determined by its molecular formula, C10H10INO2 . The presence of iodine (I), nitrogen (N), and oxygen (O) atoms in its structure indicates that this compound likely has interesting chemical properties and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Boron Neutron Capture Therapy Agents : Some derivatives of cyclobutanecarboxylic acid have been synthesized for potential use in boron neutron capture therapy, which is a type of cancer treatment (Kabalka et al., 2002).
- Ligands for NMDA Receptor : Stereoisomers of amino cyclobutanecarboxylic acid have been studied as ligands for the glycine binding site of the NMDA receptor, which is relevant in neuropharmacology (Koch et al., 2003).
- Free Radical Chlorination Studies : Cyclobutanecarboxylic acids have been studied in the context of free radical chlorination, which is important for organic synthesis (Nevill, 1954).
Molecular Engineering and Organic Sensitizers
- Organic Sensitizers for Solar Cells : Research has been conducted on organic sensitizers comprising donor, electron-conducting, and anchoring groups for solar cell applications. These studies involve understanding the structural, electronic, and optical properties of such compounds (Kim et al., 2006).
Pharmaceutical Research
- SPECT Brain Tumor Imaging Agents : Derivatives of cyclobutanecarboxylic acid have been synthesized and evaluated as potential SPECT (Single Photon Emission Computed Tomography) brain tumor imaging agents (Yu et al., 2008).
Structural Studies
- X-ray Diffraction Methods : Cyclobutanecarboxylic acids have been studied using X-ray diffraction methods to determine their structure and conformation, which is critical in understanding their chemical behavior (Reisner et al., 1983).
Propiedades
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCXOWPTGJRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236287 | |
| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257637-94-7 | |
| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

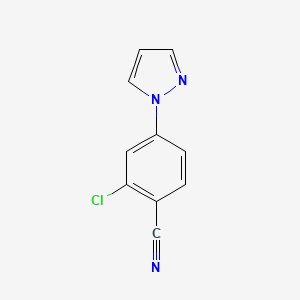
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
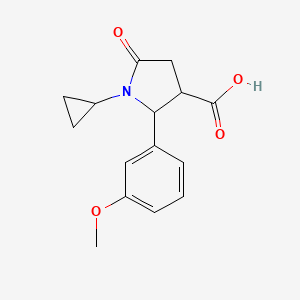
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
